molecular formula C40H70O2S2Sn2 B597982 [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1271439-08-7

[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B597982
CAS No.: 1271439-08-7
M. Wt: 884.538
InChI Key: SWDLPBRTONKXQI-UHFFFAOYSA-N
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Description

[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core, which is functionalized with butyloctoxy and trimethylstannyl groups, making it a unique and versatile molecule.

Scientific Research Applications

Chemistry: In chemistry, [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules

Biology: While specific biological applications are not well-documented, organotin compounds in general are known for their biological activity, including antimicrobial and antifungal properties. This compound could potentially be explored for similar uses.

Medicine: Organotin compounds have been investigated for their anticancer properties. The unique structure of this compound might offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry: In industry, this compound could be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:

  • Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of Butyloctoxy Groups : The core structure is then functionalized with butyloctoxy groups through etherification reactions.
  • Stannylation : Finally, the introduction of trimethylstannyl groups is achieved via stannylation reactions using trimethyltin chloride under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno2,3-fbenzothiol core.
  • Reduction : Reduction reactions can target the stannyl groups, converting them to other organotin species.
  • Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride can be used.
  • Substitution : Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
  • Oxidation : Products include sulfoxides and sulfones.
  • Reduction : Reduced organotin species.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane would depend on its specific application. In general, organotin compounds exert their effects through interactions with cellular proteins and enzymes, often disrupting normal cellular functions. The trimethylstannyl groups can interact with thiol groups in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds:

  • [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Unique due to its specific functional groups and core structure.
  • Other Organotin Compounds : Include compounds like tributyltin chloride and triphenyltin hydroxide, which have different functional groups and applications.

Uniqueness: The uniqueness of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of butyloctoxy and trimethylstannyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O2S2.6CH3.2Sn/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-28H,5-20,25-26H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLPBRTONKXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCC)CCCCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H70O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271439-08-7
Record name Stannane, 1,1'-[4,8-bis[(2-butyloctyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl-
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